

Application Note: Solid-Phase Extraction Protocol for Carboxy Finasteride in Human Urine

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Compound of Interest

Compound Name: Carboxy finasteride

Cat. No.: B195190

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Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of **Carboxy finasteride**, the major urinary metabolite of finasteride, from human urine samples. The described method utilizes a mixed-mode solid-phase extraction strategy, combining reversed-phase and anion-exchange mechanisms, to ensure high recovery and sample cleanliness, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, or anti-doping studies of finasteride.

Introduction

Finasteride is a 5 α -reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Monitoring its metabolites is crucial for understanding its disposition and for doping control purposes. **Carboxy finasteride** is the primary metabolite of finasteride found in urine.^[1] Accurate and reliable quantification of this metabolite in complex biological matrices like urine requires an efficient sample preparation method to remove endogenous interferences.

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. For acidic compounds like **Carboxy finasteride**, a mixed-

mode SPE approach that leverages both non-polar and anion-exchange interactions can provide superior selectivity and cleaner extracts compared to single-mode extraction methods. [2][3][4] This protocol details a mixed-mode SPE procedure for the extraction of **Carboxy finasteride** from human urine.

Analyte Information

- Analyte: **Carboxy finasteride** (Finasteride carboxylic acid)
- Molecular Formula: $C_{23}H_{34}N_2O_4$ [5][6]
- Molecular Weight: 402.53 g/mol [6]
- Structure: The structure of **Carboxy finasteride** is characterized by the finasteride backbone with a carboxylic acid moiety.

Experimental Protocol

This protocol is a starting point and may require optimization for specific laboratory conditions and equipment.

Materials and Reagents

- SPE Sorbent: Mixed-mode strong anion-exchange (SAX) or weak anion-exchange (WAX) polymeric sorbent (e.g., Oasis MAX, Strata-X-A). A 30 mg / 1 mL format is recommended.
- Reagents:
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Formic acid ($\geq 98\%$)
 - Ammonium hydroxide ($\sim 28\text{-}30\%$)

- Internal Standard (IS): An appropriate deuterated analog of **Carboxy finasteride** or a structurally similar compound.

Sample Pre-treatment

- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulates.
- To 1 mL of the urine supernatant, add the internal standard.
- Adjust the sample pH to ~6-7 by adding a small volume of a suitable buffer (e.g., phosphate buffer) to ensure the carboxylic acid group is ionized for anion-exchange retention.

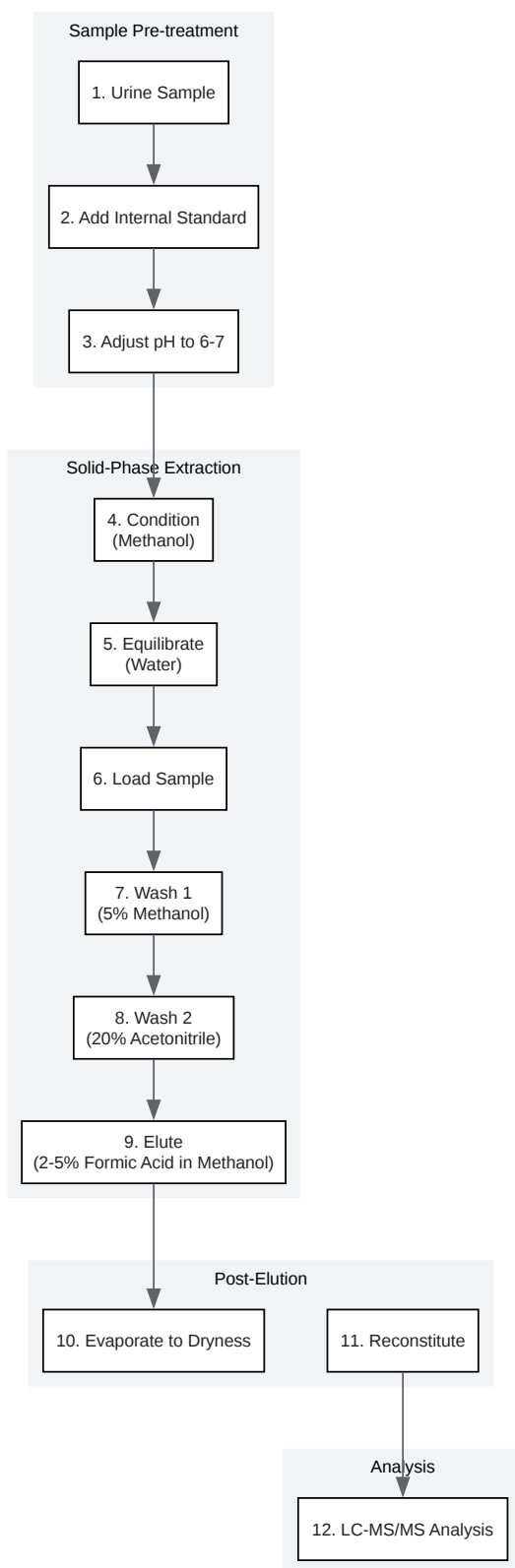
Solid-Phase Extraction (SPE) Procedure

The following steps outline the mixed-mode SPE workflow:

- Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.
- Equilibration: Equilibrate the cartridge with 1 mL of water.
- Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
 - A second wash with a mild organic solvent (e.g., 1 mL of 20% acetonitrile in water) can be performed to remove less polar interferences.
- Elution: Elute the analyte with 1 mL of a 2-5% solution of formic acid in methanol. The acidic mobile phase neutralizes the carboxylic acid group, disrupting the anion-exchange interaction and allowing for elution.
- Post-Elution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

workflow Diagram



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Solid-Phase Extraction Workflow for **Carboxy finasteride**.

Data Presentation

The following table summarizes the expected performance characteristics of the mixed-mode SPE method for **Carboxy finasteride** based on typical results for acidic drug metabolites.^{[7][8][9][10]}

Parameter	Expected Value	Description
Recovery	> 85%	The percentage of the analyte of interest that is recovered from the sample matrix after the extraction process.
Matrix Effect	< 15%	The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte in the mass spectrometer.
Precision (RSD)	< 15%	The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Limit of Quantification (LOQ)	1-10 ng/mL	The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

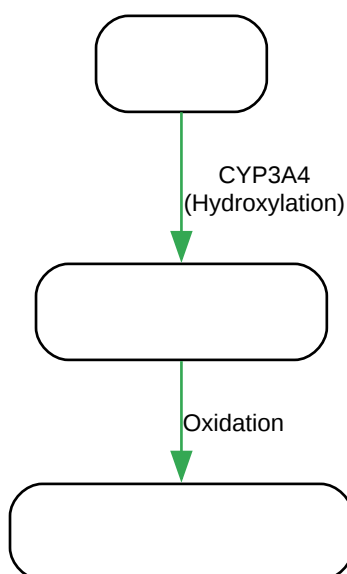
LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of **Carboxy finasteride**. Optimization will be required.

Parameter	Suggested Condition
LC Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition	m/z 403.3 \rightarrow Product ions (to be determined by infusion of a standard)

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of finasteride to **Carboxy finasteride**.



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Metabolic pathway of finasteride.

Conclusion

This application note provides a robust and selective mixed-mode solid-phase extraction protocol for the determination of **Carboxy finasteride** in human urine. The method is designed to deliver high recovery and clean extracts, making it suitable for sensitive and reliable quantification by LC-MS/MS. This protocol serves as a valuable tool for researchers in the fields of clinical chemistry, pharmacology, and anti-doping science.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. Finasteride carboxylic acid | C₂₃H₃₄N₂O₄ | CID 18632991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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